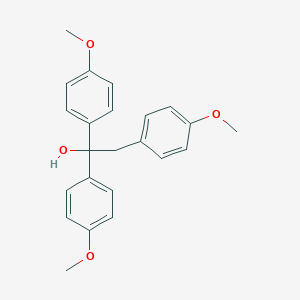
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol
Cat. No. B155141
Key on ui cas rn:
1817-87-4
M. Wt: 364.4 g/mol
InChI Key: XZKJJZRDNXWVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05015666
Procedure details


To the Grignard reagent prepared from 20 g 4-bromoanisole (107 mmol) and 2.43 g Mg turnings (107 mg-atom) in 20 mL Et2O was added 19.25 g dry (P2O5) desoxyanisoin (76 mmol) as a solid in four portions, each followed by a 50 mL wash of Et2O. The mixture was stirred at reflux 17 h, cooled to room temperature, poured onto 200 g ice and 40 mL 1N H2SO4, and filtered into a separatory funnel. 100 mL Et2O was added and the organic layer was washed with 100 mL H2O and saturated NaHCO3 (2×100 mL). The organic layer was dried (MgSO4), filtered, and the Et2O was removed under reduced pressure to give crude 1,1,2-Tris(4-methoxyphenyl)ethanol as an orange oil which crystallized (25 mL EtOH with a trace of NH4OH) as an orange solid, 18.6 g (67% crude yield), mp: 109°-127° C.; NMR δ7.47 to 6.63 (m, 12H, ArH), 3.73 (3 overlapping s, 9H, OCH3), 3.48 (s, 2H, CH2), 2.27 (s, 1H, OH). p-TsOH.H2O (2 g; 10.5 mmol) and 18.5 g of the crude carbinol (50.8 mmol) were dissolved in 50 mL C6H6, heated to reflux 2 h, cooled to room temperature, and poured onto 75 mL 5% NaHCO3. The organic layer was washed with 75 mL 5% NaHCO3. The combined aqueous layers were extracted with 25 mL C6H6. The combined organic layers were washed with 100 mL H2O, dried (Na2SO4), filtered, and the solvent removed to give a dark oil. The oil was purified on 80 g flash SiO2 (gradient elution with petroleum ether-CH2Cl 2) yielding an amber oil which solidified at room temperature to yield 1,1,2-Tris(4-methoxyphenyl)ethene as white cubes (11.3 g, 64%), mp: 100°-101° C. (lit. 100°-101° C.). NMR δ7.29 to 6.55 (m, 13H, ArH and C=CH), 3.78 (s, 3H, geminal ring OCH3), 3.75 (s, 3H, vicinal ring OCH3), 3.69 (s, 3H, central ring OCH3).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Mg
Quantity
2.43 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10]1([C:18]([CH2:20][C:21]2[CH:28]=[CH:27][C:24]([O:25][CH3:26])=[CH:23][CH:22]=2)=[O:19])[CH:17]=[CH:16][C:13]([O:14][CH3:15])=[CH:12][CH:11]=1>CCOCC>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:18]([C:10]2[CH:11]=[CH:12][C:13]([O:14][CH3:15])=[CH:16][CH:17]=2)([OH:19])[CH2:20][C:21]2[CH:22]=[CH:23][C:24]([O:25][CH3:26])=[CH:27][CH:28]=2)=[CH:3][CH:4]=1
|
Inputs


Step One
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
[Compound]
|
Name
|
Mg
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
76 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)CC1=CC=C(OC)C=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 19.25 g
|
WASH
|
Type
|
WASH
|
|
Details
|
wash of Et2O
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux 17 h
|
|
Duration
|
17 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto 200 g ice and 40 mL 1N H2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered into a separatory funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 mL Et2O was added
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 100 mL H2O and saturated NaHCO3 (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the Et2O was removed under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(CC1=CC=C(C=C1)OC)(O)C1=CC=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
